molecular formula C20H28N4O B5496096 N-isopropyl-N'-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea

N-isopropyl-N'-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea

Cat. No. B5496096
M. Wt: 340.5 g/mol
InChI Key: ZNKSLGLLKLAKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-isopropyl-N’-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea” is a complex organic compound. It contains a urea group (NH-CO-NH), a piperidine ring (a six-membered ring with one nitrogen atom), and a quinoline group (a fused ring system with a benzene ring and a pyridine ring). These functional groups suggest that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the quinoline group, and the formation of the urea group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the quinoline group would likely result in a rigid, planar structure. The urea group could form hydrogen bonds with other molecules, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The piperidine ring and the quinoline group are both aromatic and would therefore be relatively stable. The urea group could participate in a variety of reactions, including hydrolysis and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if it were a drug, it might interact with a specific protein or enzyme in the body. The quinoline group is found in many medicinal compounds and could play a key role in the compound’s biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were toxic, it could pose a risk to health. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, if it were found to have medicinal properties, it could be developed into a new drug .

properties

IUPAC Name

1-propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-15(2)23-20(25)22-12-16-6-5-11-24(13-16)14-18-8-3-7-17-9-4-10-21-19(17)18/h3-4,7-10,15-16H,5-6,11-14H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKSLGLLKLAKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1CCCN(C1)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea

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